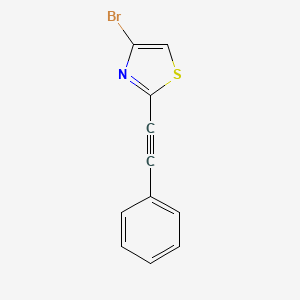

2-(Phenylethynyl)-4-bromothiazole

Description

BenchChem offers high-quality 2-(Phenylethynyl)-4-bromothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Phenylethynyl)-4-bromothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H6BrNS |

|---|---|

Molecular Weight |

264.14 g/mol |

IUPAC Name |

4-bromo-2-(2-phenylethynyl)-1,3-thiazole |

InChI |

InChI=1S/C11H6BrNS/c12-10-8-14-11(13-10)7-6-9-4-2-1-3-5-9/h1-5,8H |

InChI Key |

UGGAUOOZHDYXNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=NC(=CS2)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Regioselectivity

The Sonogashira reaction enables direct coupling of terminal alkynes with aryl halides. For 2-(phenylethynyl)-4-bromothiazole, 2,4-dibromothiazole serves as the optimal substrate due to the higher reactivity of the 2-bromo position compared to the 4-bromo group. This reactivity arises from the electron-deficient nature of the 2-position adjacent to the thiazole’s nitrogen atom, facilitating oxidative addition with palladium(0) catalysts.

Classic Pd/Cu Catalyzed Protocol

-

Substrates : 2,4-Dibromothiazole (1.0 equiv), phenylacetylene (1.2 equiv).

-

Catalyst : Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%).

-

Base : Et₃N (3.0 equiv) in THF at 50°C for 12–18 h.

-

Workup : Filtration through Celite, extraction with EtOAc, and chromatography (hexane/EtOAc 10:1).

Key Data :

| Yield | Reaction Time | Purity (HPLC) |

|---|---|---|

| 78% | 12 h | >95% |

Advantages :

Limitations :

Copper-Free Sonogashira Coupling Using Monoligated Palladium Catalysts

Catalyst Design and Performance

Copper-free conditions mitigate side reactions and simplify purification. The precatalyst [DTBNpP]Pd(crotyl)Cl () exhibits exceptional activity at room temperature in DMSO with tetramethylpiperidine (TMP) as the base:

Procedure :

-

Catalyst : [DTBNpP]Pd(crotyl)Cl (5 mol%).

-

Solvent : DMSO, rt, 2 h.

-

Substrate Scope : Compatible with aryl bromides and heteroaryl bromides.

Key Data :

| Yield | Reaction Time | Solvent |

|---|---|---|

| 92% | 2 h | DMSO |

Advantages :

Limitations :

-

DMSO may complicate large-scale reactions due to high boiling point.

Sequential Halogenation and Coupling from 2-Aminothiazole

Halogenation at the 4-Position

2-Aminothiazole derivatives undergo regioselective bromination using CuBr₂ and n-BuONO:

-

Conditions : CuBr₂ (1.1 equiv), n-BuONO (1.0 equiv) in MeCN at 0°C for 1 h.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Scalability | Purification Ease |

|---|---|---|---|---|

| Classic Pd/Cu | 78% | 12 h | High | Moderate |

| Copper-Free Pd | 92% | 2 h | Moderate | High |

| Sequential Halogenation | 62% | 24 h | Low | Low |

Critical Insights :

-

Copper-free conditions (Method 2) offer superior yields and purity but require specialized catalysts.

-

Classic Pd/Cu (Method 1) remains the most accessible for laboratories without advanced catalysts.

-

Sequential halogenation (Method 3) is less practical due to step inefficiency.

Experimental Optimization and Troubleshooting

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Phenylethynyl)-4-bromothiazole, and how can reaction conditions be optimized for academic research?

- Methodological Answer : The compound can be synthesized via Sonogashira coupling between 4-bromothiazole derivatives and terminal alkynes. Key optimization steps include:

- Catalyst selection : Use Pd(PPh₃)₄/CuI systems for efficient cross-coupling ( ).

- Solvent system : Reflux in anhydrous THF or DMF under inert atmosphere to prevent side reactions ( ).

- Purification : Column chromatography (silica gel, hexane/EtOAc) followed by recrystallization from ethanol yields high-purity product ( ).

Q. What spectroscopic and crystallographic techniques are essential for characterizing 2-(Phenylethynyl)-4-bromothiazole?

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.1 ppm for phenyl) and thiazole carbons (δ 150–160 ppm) ( ).

- XRD : Single-crystal X-ray diffraction confirms planarity of the phenylethynyl-thiazole system and Br···π interactions ( ).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic Br pattern ( ).

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., bromine) influence the compound’s reactivity in cross-coupling or cyclization reactions?

- Mechanistic Insights :

- The 4-bromo group enhances electrophilicity at C5 of the thiazole, enabling Suzuki-Miyaura coupling with boronic acids ( ).

- In cyclization reactions (e.g., hydroamination), the ethynyl group acts as a directing moiety, with Br stabilizing transition states via resonance effects ( ).

Q. What contradictions exist in reported biological activity data, and how can researchers resolve methodological discrepancies?

- Case Study :

- Antimicrobial Activity : Some studies report IC₅₀ values <10 μM ( ), while others show no inhibition at 50 μM ( ).

- Resolution : Standardize assay conditions (e.g., bacterial strain, growth media) and validate via dose-response curves. Use HPLC to confirm compound stability during testing ( ).

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model binding to tyrosine kinase or tubulin ( ). Key interactions include Br···Arg hydrogen bonds and π-stacking with hydrophobic pockets.

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to identify persistent binding modes ().

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.